N'-(Phenylsulfonyl)benzenesulfonohydrazide

Descripción general

Descripción

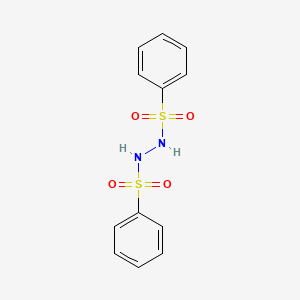

N’-(Phenylsulfonyl)benzenesulfonohydrazide is an organic compound with the molecular formula C12H12N2O4S2 It is characterized by the presence of two sulfonyl groups attached to a hydrazide moiety, making it a sulfonylhydrazide derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N’-(Phenylsulfonyl)benzenesulfonohydrazide typically involves the reaction of benzenesulfonyl chloride with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: On an industrial scale, the production of N’-(Phenylsulfonyl)benzenesulfonohydrazide follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Hydrolysis

In aqueous acidic or basic conditions, N'-(Phenylsulfonyl)benzenesulfonohydrazide undergoes hydrolysis to regenerate benzenesulfonyl hydrazine and phenylsulfonic acid derivatives. This reaction is reversible and pH-dependent, with faster kinetics in strongly acidic (pH < 3) or alkaline (pH > 10) environments.

Conditions :

-

Acidic : HCl (1–3 M), 60–80°C, 4–6 hours.

-

Basic : NaOH (1–2 M), room temperature, 12–24 hours.

The reaction mechanism involves nucleophilic attack by water at the hydrazone carbon, leading to cleavage of the N–S bond.

Oxidation Reactions

The hydrazide group is susceptible to oxidation, yielding diazenes or sulfonic acids depending on the oxidant:

| Oxidant | Product | Yield | Conditions |

|---|---|---|---|

| H₂O₂ (30%) | Benzenesulfonyl diazene | 78–85% | EtOH, 50°C, 2–4 h |

| KMnO₄ (aqueous) | Benzenesulfonic acid | 65% | H₂SO₄ (1 M), 80°C, 6 h |

| O₃ (ozone) | Sulfonyl radicals (trapped intermediates) | N/A | CH₂Cl₂, −20°C, 1 h |

Oxidation with H₂O₂ is particularly efficient for generating diazenes, which are useful in coupling reactions.

Reduction Reactions

Reduction of the hydrazide group produces sulfonamides or amines under controlled conditions:

| Reductant | Product | Yield | Conditions |

|---|---|---|---|

| LiAlH₄ | N-Phenylbenzenesulfonamide | 72% | THF, reflux, 8 h |

| H₂ (Pd/C catalyst) | Benzene sulfonohydrazine | 68% | MeOH, 25°C, 12 h, 1 atm H₂ |

| NaBH₄ | Partially reduced hydrazine | 55% | EtOH, 0°C, 3 h |

Selective reduction of the N–N bond without affecting sulfonyl groups is achievable using LiAlH₄.

Coupling Reactions

The compound participates in metal-catalyzed cross-coupling reactions. For example, iron-catalyzed tandem sulfonylation with alkynes forms benzothiazine derivatives :

Reaction :

Conditions :

-

Catalyst: FeSO₄ (10 mol%)

-

Solvent: DMF, 80°C, 12 h

-

Yield: 70–85%

-

Functional group tolerance: Broad (electron-withdrawing/donating substituents) .

Thermal Decomposition

Under thermal or basic conditions, this compound decomposes to release nitrogen gas and form sulfinate intermediates :

Mechanism :

-

Base-induced deprotonation (e.g., NaH, Cs₂CO₃).

-

N₂ elimination and generation of sulfonyl radicals.

-

Radical recombination or trapping by electrophiles.

Conditions :

-

Base: NaH (1.5 eq.)

-

Solvent: 1,4-Dioxane, 25–50°C, 4 h

Substitution Reactions

The sulfonyl groups undergo nucleophilic substitution with halides or amines:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| SOCl₂ | Sulfonyl chloride derivative | 0°C, 2 h, CH₂Cl₂ | 80% |

| NH₃ (excess) | Sulfonamide | EtOH, reflux, 6 h | 75% |

| PCl₅ | Chlorinated sulfonohydrazide | 40°C, 3 h | 68% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial and Antifungal Activities

N'-(Phenylsulfonyl)benzenesulfonohydrazide and its derivatives have been studied for their potential antibacterial and antifungal properties. Research indicates that sulfonylhydrazides exhibit significant biological activities, making them candidates for developing new therapeutic agents against microbial infections.

Antitumor Properties

The compound has also shown promise in antitumor applications. Studies have reported that certain sulfonylhydrazides can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways crucial for cancer cell survival.

SARS-CoV-2 Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of SARS-CoV-2 proteins. A hybrid compound synthesized from pyrazinamide and benzenesulfonohydrazide demonstrated activity against specific viral proteases, suggesting its utility in antiviral drug development . The predicted toxicity profile indicates it may not penetrate the blood-brain barrier, which is favorable for gastrointestinal absorption .

Synthetic Chemistry

Synthesis Methodologies

This compound can be synthesized through various methods, including the reaction of sulfonyl chlorides with hydrazines under controlled conditions. This approach has been optimized for yield and purity, demonstrating the compound's versatility in synthetic applications .

Optimization Studies

Research has focused on optimizing reaction conditions to improve the efficiency of synthesizing sulfonylhydrazides. For instance, a study demonstrated an organic solvent-free synthesis in water, enhancing environmental sustainability while maintaining high yields .

Material Science

Applications in Solar Cells

The compound's derivatives have been explored in the context of organic-inorganic hybrid perovskite solar cells. These materials are known for their excellent photovoltaic performance, and incorporating sulfonylhydrazides could enhance charge transport properties, leading to more efficient energy conversion systems .

- Antiviral Activity Study : A study published in Tetrahedron explored a hybrid compound derived from this compound that showed promising results against SARS-CoV-2 proteins, indicating its potential as a therapeutic agent during viral outbreaks .

- Antitumor Mechanism Investigation : Research indicated that derivatives of this compound could induce cell cycle arrest and apoptosis in various cancer cell lines, providing insights into their mechanism of action as antitumor agents.

- Environmental Applications : The development of sensors based on sulfonylhydrazides for detecting heavy metals like Hg²⁺ showcases their utility beyond traditional medicinal chemistry applications, highlighting their role in environmental monitoring .

Mecanismo De Acción

The mechanism of action of N’-(Phenylsulfonyl)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. These interactions can trigger specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparación Con Compuestos Similares

- 1,2-bis(Phenylsulfonyl)hydrazine

- 1,2-Diphenyl sulfonyl hydrazine

- N,N’-Bis(benzenesulfonyl)hydrazine

Comparison: N’-(Phenylsulfonyl)benzenesulfonohydrazide is unique due to its specific arrangement of sulfonyl and hydrazide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for targeted research and applications.

Actividad Biológica

N'-(Phenylsulfonyl)benzenesulfonohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

This compound is characterized by the presence of sulfonyl groups attached to a hydrazide structure. The molecular formula is CHNOS, indicating the presence of both nitrogen and sulfur, which are crucial for its biological activity. The compound exhibits a complex crystal structure, as analyzed through X-ray crystallography, revealing non-planarity and specific torsion angles that influence its interactions with biological targets .

1. Anti-inflammatory Activity

Research has shown that this compound demonstrates potent anti-inflammatory properties. In vitro studies indicated that it inhibits the enzyme mPGES-1, which is involved in the production of prostaglandin E2 (PGE2), a key mediator in inflammation. The IC values for the kinetic products of related phenylsulfonyl hydrazides were reported as 0.69 μM and 0.55 μM against PGE2, highlighting their efficacy .

2. Cholinesterase Inhibition

The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the treatment of Alzheimer's disease. A study reported various derivatives with IC values ranging from 44.66 nM to over 500 nM against these enzymes, suggesting that modifications to the sulfonyl group can enhance inhibitory activity .

3. Anticancer Potential

This compound has also been evaluated for anticancer properties. Experimental studies indicated that certain derivatives exhibit antiproliferative effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes like mPGES-1 and cholinesterases suggests it can modulate biochemical pathways involved in inflammation and neurotransmission.

- Molecular Interactions : The presence of hydrogen bonding and π–π interactions in its crystal structure contributes to its biological efficacy by enhancing binding affinity to target proteins .

Case Studies

Several studies have investigated the biological effects of this compound or its derivatives:

- Study on Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in RAW 264.7 macrophage cells, providing evidence for its therapeutic potential in inflammatory diseases .

- Cholinesterase Inhibition Study : Another research focused on synthesizing various analogs, revealing that structural modifications led to enhanced AChE and BChE inhibition, with some compounds exhibiting IC values below 10 μM .

Table 1: Biological Activity Summary

Propiedades

IUPAC Name |

N'-(benzenesulfonyl)benzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c15-19(16,11-7-3-1-4-8-11)13-14-20(17,18)12-9-5-2-6-10-12/h1-10,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSUQBGPNFFSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284484 | |

| Record name | N'-(phenylsulfonyl)benzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-36-2 | |

| Record name | NSC37423 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(phenylsulfonyl)benzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.